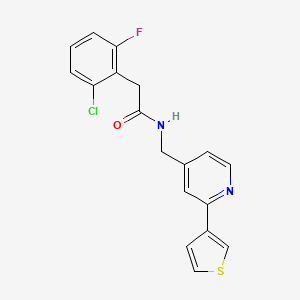

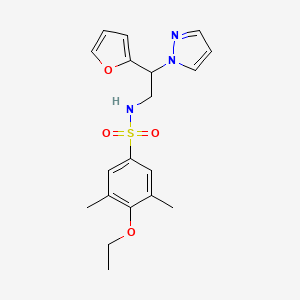

methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the dimethylamino group and carboxylate ester group could confer unique properties to this compound, influencing its reactivity, polarity, and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic indole ring, the polar carboxylate ester group, and the polar dimethylamino group. These groups could participate in various intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the polar functional groups. It could potentially undergo reactions such as electrophilic aromatic substitution on the indole ring or nucleophilic substitution at the carboxylate ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylate ester and dimethylamino groups could increase its solubility in polar solvents, while the aromatic indole ring could increase its solubility in nonpolar solvents .科学的研究の応用

Green Solvent in Organic Synthesis

Rhodiasolv PolarClean offers an eco-friendly alternative for organic synthesis. Its multicomponent nature and multi-step synthesis have been addressed through novel retrosynthetic approaches. High-purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate can now be synthesized in a single step, using base-catalyzed Michael additions from readily available building blocks. The more sustainable synthesis involves a swift, solvent-free reaction with catalytic amounts of base .

O- and N-Arylation Reactions

This green solvent has been successfully employed in O- and N-arylation reactions via SNAr mechanisms. It demonstrates similar or superior yields compared to other green solvents. The ability to recover the solvent further enhances its appeal for practical applications .

Membrane Science

Rhodiasolv PolarClean finds applications in membrane science, particularly where conventional, toxic polar aprotic solvents are unavoidable. Its properties, including dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts, make it a promising choice for membrane-related research .

Disperse Dyeing of Polyester

In textile applications, Rhodiasolv PolarClean has been used for dyeing polyester materials. Disperse dyes (such as 5a and 5b) were employed at different temperatures, either with or without carriers. This solvent contributes to sustainable dyeing processes .

Intermolecular Interactions

The presence of N–H···N hydrogen bonds stabilizes head-to-head structures involving this compound. Understanding these interactions is crucial for designing functional materials .

Synthesis of Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

Rhodiasolv PolarClean has been utilized as a solvent and reaction promoter in the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. This demonstrates its versatility in diverse chemical transformations .

将来の方向性

作用機序

Target of Action

Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been reported to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound may affect pathways related to the biological activities mentioned above.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the compound may exert a variety of effects at the molecular and cellular levels.

特性

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15(2)8-10-7-14-12-5-4-9(6-11(10)12)13(16)17-3/h4-7,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWIFIALOGPLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)

![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2466376.png)

![(1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2466381.png)

![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)

![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)

![N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2466387.png)